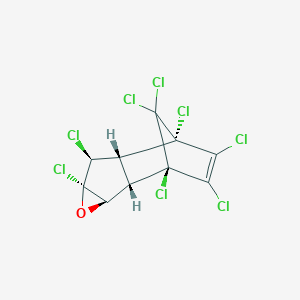
オキシクロルダン
概要
説明
Oxychlordane is a chlorinated hydrocarbon insecticide that has been used in agricultural and residential settings for decades. It is a member of the organochlorine family of pesticides and is known for its broad-spectrum insecticidal activity. Oxychlordane is highly toxic to birds, fish, and other aquatic organisms, and it has been linked to cancer in laboratory animals. As such, it has been banned from use in the United States since 2003. Despite this, oxychlordane is still found in the environment due to its persistence and its tendency to bioaccumulate in organisms.
科学的研究の応用
テロメアの長さの研究
研究では、オキシクロルダンへの暴露は、北極繁殖ハジロガモのテロメアの長縮小に関連することが示されています . テロメアは染色体の末端に位置するDNA-タンパク質複合体であり、ゲノムの完全性を維持する上で重要な役割を果たしています。 この研究は、オキシクロルダンなどの残留性有機汚染物質(POP)を含む環境要因がテロメアの長さに与える影響を理解するのに役立ちます .
肝毒性研究
オキシクロルダンは、非急性暴露における肝組織の主要な毒性物質と考えられています . クロルダン類、オキシクロルダンやヘプタクロルエポキシドなどの残留性代謝物を評価した反復投与毒性研究において、肝臓は最も頻繁に観察される標的臓器です .
Safety and Hazards
Exposure to oxychlordane can be harmful. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended. In case of ingestion, it is advised to rinse the mouth and not to induce vomiting . If inhaled, the victim should be moved into fresh air .
将来の方向性
作用機序
Target of Action
Oxychlordane is a metabolite of the insecticide chlordane It is known to have a high potential for bioaccumulation and is considered an endocrine disrupter .
Biochemical Pathways
Given its classification as an endocrine disrupter , it may interfere with hormone biosynthesis, metabolism, or action, leading to unbalanced hormonal function .
Pharmacokinetics
Oxychlordane is absorbed from the gastrointestinal tract, as evidenced by systemic toxicity and excretion data following oral exposure to the compound . It is distributed preferentially to and stored in adipose tissue . The compound is poorly degraded in the environment and has a potential for bioaccumulation .
Result of Action
It is known to be moderately toxic to mammals and has been associated with systemic toxicity following oral exposure .
Action Environment
Oxychlordane is a persistent organic pollutant that can remain in the environment for a long time . It binds onto soils and migrates very slowly . Its persistence in the environment means it has the potential to contaminate ground water, particularly when it is applied over or near existing wells . Environmental factors such as soil type and water sources can influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
Oxychlordane interacts with various biomolecules due to its lipophilic nature . It is primarily found within the cell membrane
Cellular Effects
Oxychlordane has been linked to various health effects, including cancers, diabetes, and neurological disorders . It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of oxychlordane’s action is not well-defined. It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known to be a persistent organic pollutant, indicating its stability and resistance to degradation .
Dosage Effects in Animal Models
While it is known to bioaccumulate in animals
Metabolic Pathways
The metabolic pathways involving oxychlordane are not well-defined. It is known to be a metabolite of chlordane
Transport and Distribution
Oxychlordane is known to bind onto soils and migrate very slowly . Within cells and tissues, it is primarily found in the cell membrane .
Subcellular Localization
Given its lipophilic nature and presence in the cell membrane , it may be localized to lipid-rich areas of the cell.
特性
| { "Design of the Synthesis Pathway": "The synthesis of Oxychlordane can be achieved through a multi-step synthesis starting from readily available starting materials.", "Starting Materials": [ "Chlorobenzene", "Aluminum chloride", "Sodium cyanide", "Sodium hydroxide", "Chlordane" ], "Reaction": [ "Chlordane is reacted with aluminum chloride to form an intermediate", "The intermediate is then reacted with sodium cyanide to form a nitrile", "The nitrile is then hydrolyzed with sodium hydroxide to form the desired product, Oxychlordane" ] } | |
| 27304-13-8 | |
分子式 |
C10H4Cl8O |
分子量 |
423.7 g/mol |
IUPAC名 |
(1R,2S,7S,8R)-1,5,6,8,9,10,11,11-octachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene |
InChI |
InChI=1S/C10H4Cl8O/c11-3-1-2(6-9(3,16)19-6)8(15)5(13)4(12)7(1,14)10(8,17)18/h1-3,6H/t1-,2-,3?,6?,7+,8+,9?/m0/s1 |
InChIキー |
VWGNQYSIWFHEQU-MNMGQSMJSA-N |
異性体SMILES |
[C@H]12[C@@H](C(C3(C1O3)Cl)Cl)[C@]4(C(=C([C@]2(C4(Cl)Cl)Cl)Cl)Cl)Cl |
SMILES |
C12C(C(C3(C1O3)Cl)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |
正規SMILES |
C12C(C(C3(C1O3)Cl)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |
沸点 |
353.0 °C |
melting_point |
144.0 °C |
| 155681-23-5 27304-13-8 |
|
物理的記述 |
White solid; [MSDSonline] |
ピクトグラム |
Irritant |
同義語 |
(1aα,1bβ,2α,5α,5aβ,6β,6aα)-2,3,4,5,6,6a,7,7-Octachloro-1a,1b,5,5a,6,6a-hexahydro-2,5-methano-2H-indeno[1,2-b]oxirene; (±)-Oxychlordane; Octachlor Epoxide; Oxychlordan |
蒸気圧 |
0.0000069 [mmHg] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is oxychlordane?
A1: Oxychlordane is a persistent organic pollutant and a major metabolite of chlordane, a previously widely used insecticide. Despite the ban on chlordane in many countries, oxychlordane persists in the environment and continues to be detected in various environmental matrices and human tissues, raising concerns about its potential long-term health effects. [, , , , , , , , , ]
Q2: What are the key structural characteristics of oxychlordane?
A2: Oxychlordane is a chlorinated cyclodiene compound. Its molecular formula is C10H4Cl8O, and its molecular weight is 409.8 g/mol. The structure of oxychlordane has been elucidated through chemical and spectroscopic evidence, confirming its identity as 1-exo-2-endo-4,5,6,7,8,8-octachloro-2,3-exo-epoxy-2,3,3a,4,7,7a-hexahydro-4,7-methanoindene. []
Q3: Why is oxychlordane considered a persistent organic pollutant?
A3: Oxychlordane is highly resistant to environmental degradation due to its chemical stability. This persistence allows it to bioaccumulate in the environment and biomagnify through food webs, leading to higher concentrations in top predators, including humans. [, , , , , , , ]
Q4: What are the potential health effects of oxychlordane exposure in humans?
A4: Although more research is needed, studies have linked oxychlordane exposure to various adverse health outcomes in humans, including:
- Metabolic Syndrome: A study using data from the National Health and Nutrition Examination Survey (NHANES) found a significant association between plasma oxychlordane concentration and increased risk of metabolic syndrome and its individual components. []
- Telomere Shortening: Research suggests that oxychlordane exposure may accelerate aging by predicting telomere length and shortening in older adults. []
- Type 2 Diabetes: Elevated oxychlordane levels have been associated with a higher risk of type 2 diabetes, particularly among overweight individuals, according to a study on the Helsinki Birth Cohort. []
- Prostate Cancer: A pilot study found an association between serum oxychlordane levels and an increased risk of prostate cancer, although further research is necessary to confirm this finding. []
- Liver Cancer: Studies suggest a potential association between exposure to oxychlordane and an increased risk of primary liver cancer, although findings are not entirely consistent and require further investigation. []
- Atherosclerosis: Research indicates a possible link between serum trans-nonachlor (a chlordane component metabolized to oxychlordane) levels and atherosclerosis, suggesting a potential role of environmental factors in this condition. []
- Breast Cancer: While some studies have suggested a link between organochlorine compounds and breast cancer, research specifically investigating oxychlordane and breast cancer risk has not found a significant association. []
Q5: How does oxychlordane compare to other chlordane components in terms of toxicity?
A5: Research in rats indicates that trans-nonachlor, another major component of technical chlordane and a precursor to oxychlordane, exhibits greater toxicity compared to both cis-nonachlor and technical chlordane itself. The approximate toxicity ranking, from most to least toxic, is suggested to be: trans-nonachlor > technical chlordane > cis-nonachlor. []
Q6: How is oxychlordane metabolized?
A6: Oxychlordane is primarily formed as a metabolite of both cis- and trans-chlordane. Research shows that the metabolism of these chlordane isomers to oxychlordane is enantioselective and influenced by the specific cytochrome P450 (CYP) enzymes involved. The extent and direction of enantiomeric enrichment can vary depending on the specific CYP isoforms induced. []
Q7: How is oxychlordane monitored in the environment?
A7: Various analytical methods are employed to monitor oxychlordane in environmental and biological samples. These often involve gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS). [, , , , ]
Q8: What are the major sources of oxychlordane exposure today?
A8: Although chlordane is banned in many countries, oxychlordane exposure can still occur through:
- Environmental Persistence: Oxychlordane persists in soil and sediment, acting as a long-term source of exposure. [, ]
- Food Chain Biomagnification: Oxychlordane biomagnifies through the food chain, leading to higher levels in fatty foods like fish and dairy products. [, , , , , ]
- Indoor Air Contamination: Homes treated with chlordane in the past can still contain residual oxychlordane in indoor air and dust. []
Q9: What are the research gaps and future directions in understanding oxychlordane?
A9: Despite growing research, key areas requiring further investigation include:
- Long-Term Health Effects: More research is needed to fully elucidate the long-term health consequences of chronic, low-dose oxychlordane exposure in humans. [, , , , ]
- Mechanisms of Action: A better understanding of the specific mechanisms by which oxychlordane contributes to various diseases is crucial for developing targeted interventions and prevention strategies. [, , , ]
- Exposure Assessment: Improved methods for accurately assessing oxychlordane exposure in diverse populations are needed for effective risk assessment and public health interventions. [, ]
- Remediation Strategies: Research into effective remediation strategies for contaminated sites is essential for minimizing continued exposure. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B150100.png)
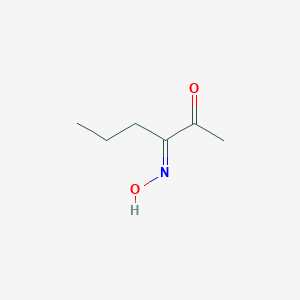
![[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B150104.png)
![N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150113.png)
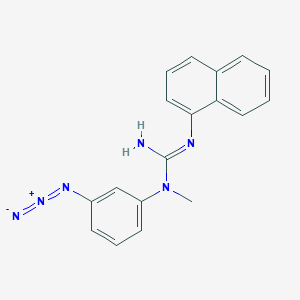
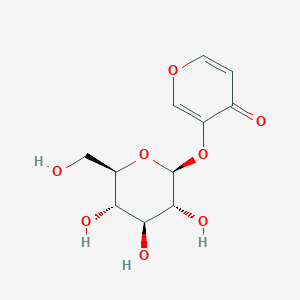
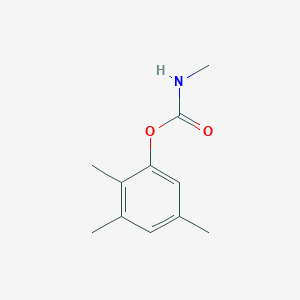
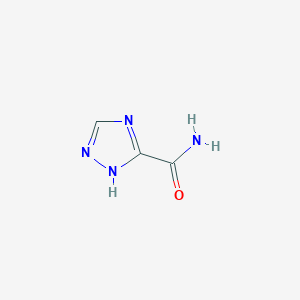

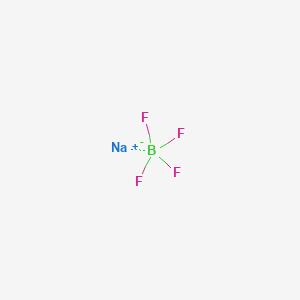
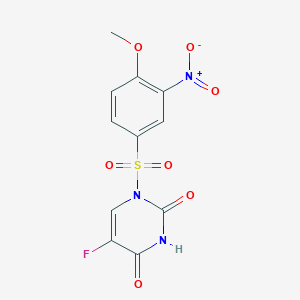
![3-Ethoxy-4-[2-(4-hydroxyphenyl)ethylamino]-3-cyclobutene-1,2-dione](/img/structure/B150134.png)

